molecular formula C8H5F3O2S B8557975 4-Trifluoromethylthiosalicylic acid

4-Trifluoromethylthiosalicylic acid

Cat. No. B8557975
M. Wt: 222.19 g/mol
InChI Key: IJEWNEIKCNXQQN-UHFFFAOYSA-N
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Patent
US07767665B2

Procedure details

A mixture of 2-amino-4-trifluoromethylbenzoic acid (5.0 g, 24 mmol), sodium hydroxide (1.0 g, 25 mmol), sodium nitrite (1.7 g, 24 mmol) and water (40 ml) was added dropwise to a mixture of concentrated hydrochloric acid (10 ml) and ice (10 g) while the reaction temperature had been kept at 0 to 5° C. The reaction mixture was stirred at the same temperature for 30 minutes, neutralized with potassium acetate and added to a solution of potassium O-ethyl dithiocarbonate (11.7 g, 73 mmol) in water (40 ml). The reaction mixture was stirred at 80° C. for 20 minutes and acidified by use of concentrated hydrochloric acid to pH 3. The water layer was separated, and the oily substance was added to 10% aqueous sodium hydroxide solution (25 g) and stirred at 80° C. for 2 hrs. Sodium hydrosulfite (3 g) was added to the mixture, and the mixture was stirred at 80° C. for 10 minutes. The reaction mixture was filtered and the filtrate was cooled and acidified by use of concentrated hydrochloric acid to pH 4. The precipitated crystals were collected by filtration, dissolved in methanol (5 ml) and diisopropylether (100 ml) and dried. The solvent was evaporated under reduced pressure to give the titled compound (4.1 g, 77%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.7 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].N([O-])=O.[Na+].Cl.C([O-])(=O)C.[K+].C(=S)(OCC)[S-:28].[K+]>O>[F:12][C:11]([F:14])([F:13])[C:9]1[CH:10]=[C:2]([SH:28])[C:3](=[CH:7][CH:8]=1)[C:4]([OH:6])=[O:5] |f:1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
11.7 g
Type
reactant
Smiles
C([S-])(OCC)=S.[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been kept at 0 to 5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 80° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The water layer was separated
ADDITION
Type
ADDITION
Details
the oily substance was added to 10% aqueous sodium hydroxide solution (25 g)
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 2 hrs
Duration
2 h
ADDITION
Type
ADDITION
Details
Sodium hydrosulfite (3 g) was added to the mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diisopropylether (100 ml) and dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C=C(C(C(=O)O)=CC1)S)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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